N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, an imidazole group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of the furan ring, the introduction of the dichlorophenyl group, and the coupling with the imidazole and benzamide moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch processing. These methods are designed to optimize the reaction efficiency, minimize waste, and ensure consistent product quality. The use of automated systems and advanced analytical techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different chemical and biological properties.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s chemical properties make it valuable in the development of new materials, such as polymers and coatings, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide include:
Dichloroanilines: These compounds share the dichlorophenyl group and are used in the production of dyes and herbicides.
Imidazole Derivatives: Compounds containing the imidazole group are widely studied for their biological activities and therapeutic potential.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from chemical synthesis to drug development.
Properties
Molecular Formula |
C26H22Cl2N4O3 |
---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H22Cl2N4O3/c27-21-9-7-19(15-22(21)28)24-10-8-20(35-24)16-23(31-25(33)18-5-2-1-3-6-18)26(34)30-11-4-13-32-14-12-29-17-32/h1-3,5-10,12,14-17H,4,11,13H2,(H,30,34)(H,31,33)/b23-16- |
InChI Key |
HAAQSTITSQFWMX-KQWNVCNZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)NCCCN4C=CN=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NCCCN4C=CN=C4 |
Origin of Product |
United States |
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